4-Chloro-7-fluoro-6-methylquinoline
Description
Properties
IUPAC Name |
4-chloro-7-fluoro-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJMZVHVHPCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-6-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-6-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Cross-Coupling: Boron reagents and palladium catalysts are typically used.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Cross-Coupling Products: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 4-Chloro-7-fluoro-6-methylquinoline exhibits notable antibacterial and antifungal properties. It serves as an important intermediate in the synthesis of pharmaceutical compounds targeting various pathogens. For example, studies have shown that fluorinated quinolines can enhance antiplasmodial activity against malaria parasites, with compounds modified at the C6 position demonstrating improved efficacy .
Anticancer Properties
The compound is also explored for its anticancer potential. It has been noted that modifications to the quinoline structure can lead to compounds with significant antiproliferative activity against cancer cell lines. For instance, derivatives of quinolines have shown IC50 values ranging from 0.03 to 4.74 μM against various cancer types, indicating their potential as lead compounds for further development .
Biological Research Applications
Enzyme Inhibition Studies
In biological research, this compound is utilized as a probe for studying enzyme inhibition mechanisms. Its ability to interact with specific molecular targets allows researchers to investigate pathways involved in diseases such as cancer and infectious diseases .
Mechanism of Action
The mechanism of action typically involves the inhibition of key enzymes or interference with DNA synthesis processes, which contribute to its antibacterial and anticancer effects .
Materials Science Applications
Organic Semiconductors and Liquid Crystals
In materials science, this compound is being investigated for its potential use in organic semiconductors and liquid crystal displays. Its unique electronic properties make it suitable for applications in electronic devices and display technologies .
Industrial Applications
Dyes and Pigments
The compound is also involved in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. This application extends its utility beyond pharmaceuticals into industrial sectors.
Data Table: Summary of Applications
Case Studies
- Antimalarial Activity Study : A study examined the structure-activity relationship of various halogenated quinolines, including this compound. The findings indicated that chlorinated compounds exhibited superior antiplasmodial activity compared to their fluorinated counterparts, suggesting that further modifications could yield even more potent derivatives .
- Anticancer Compound Development : Research focusing on novel quinoline derivatives demonstrated that those containing the this compound scaffold showed promising results against lung cancer cell lines, leading to further exploration of their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with DNA synthesis, leading to its antibacterial or anticancer effects . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound is compared below with analogues sharing chloro, fluoro, or methyl substituents at adjacent positions:
Key Observations :
- Steric Influence : The 6-methyl group introduces moderate steric hindrance, contrasting with bulkier substituents like trifluoromethyl (CF₃) in CAS 49713-56-6, which may reduce metabolic clearance .
Structural and Crystallographic Insights
- Planarity and Intramolecular Interactions: Like 4-chloro-6,7-dimethoxyquinoline, the title compound’s quinoline core is nearly planar (deviations <0.1 Å), favoring π-π stacking in crystal lattices. Intramolecular C–H···Cl/F interactions may stabilize its conformation .
- Bond Lengths: The C–Cl bond length in 4-chloro-7-fluoro-6-methylquinoline is expected to align with typical values (~1.74 Å), as observed in structurally characterized quinolines .
Biological Activity
4-Chloro-7-fluoro-6-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure features both chlorine and fluorine substituents, which enhance its reactivity and biological activity compared to other quinoline derivatives. The presence of the methyl group at the 6-position further influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division, leading to bactericidal effects.
- Anticancer Properties : Research indicates that this quinoline derivative exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits DNA and RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated in several studies:
- In vitro studies demonstrated significant inhibition of bacterial growth, particularly against resistant strains. The compound showed effective binding affinity to the target enzymes, which is crucial for its antibacterial action .
Anticancer Activity
A series of experiments assessed the anticancer potential of this compound:
- Cell Lines Tested : The compound was tested against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), K562 (leukemia), and U2OS (osteosarcoma). The IC50 values ranged from 0.03 to 4.74 μM, indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.5 | Apoptosis induction |
| HCT116 | 1.2 | DNA synthesis inhibition |
| K562 | 0.8 | Cell cycle arrest |
| U2OS | 2.0 | Induction of reactive oxygen species |
Case Studies
-
Proteasome Inhibition : A study evaluated the efficacy of this compound as a proteasome inhibitor in vivo. Mice infected with Trypanosoma brucei were treated with the compound, showing full cure at doses as low as 10 mg/kg .
Dose (mg/kg) Cure Rate 10 bid 100% 30 qd 16.67% 150 qd 100% - Genotoxicity Assessment : Although effective, the compound exhibited genotoxic potential in mammalian cell assays, raising concerns about its safety profile for further development .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of this compound relative to similar compounds:
| Compound Name | Key Differences |
|---|---|
| 4-Chloro-7-fluoroquinoline | Lacks methyl group at the 6-position |
| 7-Fluoro-6-methylquinoline | Lacks chlorine atom at the 4-position |
| 4-Chloro-6-methylquinoline | Lacks fluorine atom at the 7-position |
The combination of chlorine and fluorine atoms in this compound contributes significantly to its enhanced biological activity compared to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
